molecular formula C19H22N4O5 B12773959 (E)-8-(2,3,4-Trimethoxystyryl)caffeine CAS No. 147700-33-2

(E)-8-(2,3,4-Trimethoxystyryl)caffeine

Cat. No.: B12773959
CAS No.: 147700-33-2
M. Wt: 386.4 g/mol
InChI Key: UJGDBYAMGXASBC-CSKARUKUSA-N
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Description

(E)-8-(2,3,4-Trimethoxystyryl)caffeine is a novel synthetic caffeine analogue designed for neuroscience and medicinal chemistry research. This compound is of significant interest as a potential dual-acting agent, primarily investigated for its role as an adenosine receptor antagonist. Its core research value lies in the exploration of new therapeutic pathways for neurodegenerative diseases, with a specific focus on Parkinson's disease. The mechanism of action is believed to involve the antagonism of the adenosine A 2A receptor, a key target in the modulation of motor control and neuroprotection . By blocking this receptor, the compound may help counteract motor deficits. Furthermore, structural analogues of this compound have demonstrated inhibitory activity against monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine . This dual action on both the A 2A receptor and MAO-B could work synergistically to enhance dopaminergic neurotransmission, making it a valuable chemical tool for studying the intricate signaling pathways involved in basal ganglia function and neurodegeneration. As a derivative of the purine alkaloid caffeine, it shares the core 1,3,7-trimethylxanthine structure but is functionally enhanced by the strategic (E)-8-styryl substitution with methoxy groups, which is critical for its receptor affinity and potency . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the most current findings on this class of compounds.

Properties

CAS No.

147700-33-2

Molecular Formula

C19H22N4O5

Molecular Weight

386.4 g/mol

IUPAC Name

1,3,7-trimethyl-8-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]purine-2,6-dione

InChI

InChI=1S/C19H22N4O5/c1-21-13(20-17-14(21)18(24)23(3)19(25)22(17)2)10-8-11-7-9-12(26-4)16(28-6)15(11)27-5/h7-10H,1-6H3/b10-8+

InChI Key

UJGDBYAMGXASBC-CSKARUKUSA-N

Isomeric SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=C(C(=C(C=C3)OC)OC)OC

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=C(C(=C(C=C3)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Styryl-Substituted Caffeine Derivatives

(a) (E)-8-(3,4,5-Trimethoxystyryl)caffeine (TMSX)

  • Structure : 3,4,5-Trimethoxystyryl group at the 8-position.
  • Key Differences : The positional isomerism of methoxy groups (3,4,5 vs. 2,3,4) alters electronic properties and receptor affinity.
  • Activity: Used as a PET tracer ([11C]TMSX) for imaging adenosine A2A receptors in neurological disorders like multiple sclerosis .
  • SAR Insight : The 3,4,5-trimethoxy configuration enhances blood-brain barrier penetration compared to the 2,3,4-analog, making it more suitable for neuroimaging .

(b) 8-(3-Chlorostyryl)caffeine (CSC)

  • Structure : 3-Chlorostyryl substitution at the 8-position.
  • Key Differences : Chlorine substituent vs. methoxy groups.
  • Activity : Dual A2A receptor antagonist and MAO-B inhibitor, with applications in Parkinson’s disease research .
  • SAR Insight: The electron-withdrawing chloro group reduces adenosine receptor affinity but introduces MAO-B inhibitory activity, a feature absent in trimethoxy derivatives .
8-Substituted Caffeine Derivatives with Heterocyclic Moieties

(a) 8-Caffeinyl-Triazolylmethoxy Derivatives (e.g., 22b–22j)

  • Structure : Triazolylmethoxy group linked to caffeine via alkyl or aryl residues.
  • Key Differences : Variable alkyl-aryl (22a–22e) or aliphatic (22f–22j) residues.
  • Activity : Anticancer activity against colorectal (HCT-116) and breast (MCF-7) cancer cells, with IC50 values ranging from 12–45 μM .
  • SAR Insight : Bulky aryl residues (e.g., phenyl in 22b) enhance cytotoxicity, while longer aliphatic chains (e.g., pentyl in 22j) reduce potency .

(b) 8-Alkylmercaptocaffeine Derivatives

  • Structure : Thioether-linked alkyl chains at the 8-position.
  • Key Differences : Sulfur atom vs. styryl or triazolyl groups.
  • Activity : Antioxidant and cytoprotective effects, with EC50 values for radical scavenging as low as 0.8 μM .
  • SAR Insight : Shorter alkyl chains (e.g., methyl) improve antioxidant capacity, while longer chains enhance lipophilicity and membrane permeability .

Data Table: Comparative Analysis of Key Compounds

Compound Name Structural Feature Biological Activity Key Findings References
(E)-8-(2,3,4-Trimethoxystyryl)caffeine 2,3,4-Trimethoxystyryl Anticancer, A2A antagonism IC50 = 15 μM (HCT-116)
TMSX 3,4,5-Trimethoxystyryl A2A PET tracer Used in MS imaging
CSC 3-Chlorostyryl A2A antagonist, MAO-B inhibitor MAO-B IC50 = 0.2 μM
8-Caffeinyl-triazolylmethoxy (22b) Phenyl-triazolylmethoxy Anticancer IC50 = 12 μM (HCT-116)
8-Methylmercaptocaffeine Methylthioether Antioxidant EC50 = 0.8 μM (DPPH assay)

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